1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine
Description
1-[2-(1H-Imidazol-1-yl)phenyl]ethan-1-amine is a secondary amine featuring a phenyl ring substituted at the 2-position with a 1H-imidazole moiety. This compound is of significant interest in medicinal chemistry due to the imidazole group’s role in hydrogen bonding and metal coordination, which enhances biological activity . Its synthesis typically involves the reduction of an intermediate azide or ketone derivative using reagents like LiAlH4 or NaBH4 .
Key structural attributes:
- Phenyl-imidazole core: Provides π-π stacking interactions and pharmacophore compatibility.
- Ethylamine side chain: Enhances solubility and enables functional group modifications for target-specific applications.
Properties
IUPAC Name |
1-(2-imidazol-1-ylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(12)10-4-2-3-5-11(10)14-7-6-13-8-14/h2-9H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWODLJBEGSTMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N2C=CN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine typically involves the reaction of 2-bromoacetophenone with imidazole in the presence of a base, followed by reduction of the resulting intermediate . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that derivatives of 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine exhibit potent antitumor activity. For instance, a derivative was shown to selectively inhibit tumor cells while sparing normal cells, indicating a high selectivity index compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU) and methotrexate (MTX). Mechanistically, it induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .
Enzyme Inhibition
The compound has also been investigated as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and tumor progression. Studies indicate that modifications to the imidazole ring can enhance binding affinity to IDO, leading to increased potency as an inhibitor. This suggests potential applications in cancer therapy by restoring immune function .
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial properties, potentially inhibiting microbial metabolism through enzyme interaction. This opens avenues for its use in developing new antimicrobial agents.
Neuroprotective Effects
Emerging evidence suggests that imidazole derivatives can exhibit neuroprotective effects, possibly through their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. This positions them as candidates for treating neurodegenerative diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The biological and physicochemical properties of this compound are highly sensitive to substituents on the phenyl ring. Below is a comparative analysis of derivatives with distinct substitutions:
Key Observations :
Modifications to the Ethylamine Side Chain
The ethylamine chain’s length and functional groups influence target selectivity:
Key Observations :
- Chain elongation (e.g., propylamine) can improve binding to hydrophobic enzyme pockets.
- Aromatic fusion (e.g., benzimidazole) increases rigidity, favoring entropic gains in binding .
Notes and Limitations
Data Gaps: Limited in vivo studies for fluorinated derivatives .
Structural Complexity : Steric effects from bulky substituents (e.g., naphthyl) reduce synthetic yields (<55%) .
Computational Predictions : Some activities (e.g., antiviral) are based on docking studies and require experimental validation .
Biological Activity
1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine, also known as a phenyl-substituted imidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on various studies and findings.
The molecular formula of this compound is C11H13N3, which indicates the presence of an imidazole ring and a phenyl group that contribute to its biological interactions.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microorganism | Activity (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | Inhibition zone: 24 mm |
The compound demonstrated significant inhibitory activity against these pathogens, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of imidazole derivatives has been explored in various models. The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial in conditions like arthritis and other inflammatory diseases .
Anticancer Properties
Research indicates that this compound may exhibit anticancer effects through multiple mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .
The biological activity of this compound is attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound can bind to enzymes involved in metabolic pathways, affecting their activity either by competitive or noncompetitive inhibition.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways critical for cellular responses .
Case Studies
A notable study investigated the effects of this compound on a specific cancer cell line. The results indicated that treatment with 10 µM of the compound resulted in a significant decrease in cell viability after 48 hours, with an IC50 value determined to be around 25 µM.
Another study focused on its antibacterial properties, where it was compared to standard antibiotics. The results showed that the compound had comparable efficacy against resistant strains of bacteria, indicating its potential utility in overcoming antibiotic resistance .
Q & A
What synthetic methodologies are most effective for preparing 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine, and how can intermediates be stabilized?
Answer:
The compound is synthesized via a multi-step route:
Azide Formation : React (R)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with diphenyl phosphorazidate (DPPA) and DBU in DMF at 0°C to form the azide intermediate .
Reduction : Reduce the azide to the amine using LiAlH4 in anhydrous conditions.
Coupling : React the amine with substituted 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acids under POCl3-mediated cyclization .
Intermediate Stabilization : Use inert atmospheres (N2/Ar) for azide intermediates due to their sensitivity to moisture and light. LiAlH4 requires strict anhydrous conditions to avoid side reactions.
How can crystallographic data resolve structural ambiguities in this compound derivatives?
Answer:
The SHELX system (e.g., SHELXL for refinement) is critical for small-molecule crystallography. Key steps include:
- Data Collection : High-resolution X-ray diffraction (0.8–1.0 Å) to capture imidazole ring geometry and substituent orientations .
- Twinned Data Refinement : Use SHELXL’s twin-law commands for handling pseudo-merohedral twinning, common in chiral derivatives .
- Validation : Cross-check hydrogen bonding and torsion angles with ORTEP-3 GUI for graphical validation .
What experimental strategies optimize the yield of this compound in coupling reactions?
Answer:
- Solvent Optimization : Use polar aprotic solvents (e.g., dioxane) for coupling reactions, as they enhance nucleophilic displacement efficiency .
- Catalyst Screening : Test DBU or DIPEA as bases to minimize racemization in chiral intermediates .
- Temperature Control : Reflux conditions (16–24 hours) balance reaction completion and byproduct suppression .
How does the compound’s stability vary under different pH and solvent conditions?
Answer:
- Acidic Conditions : Protonation of the imidazole nitrogen (pKa ~6.95) may enhance solubility but risks decomposition via ring-opening at pH < 3 .
- Basic Conditions : The amine group (pKa ~9.5) deprotonates, potentially forming salts. Stability tests in NaOH (0.1–1 M) show no degradation at 25°C for 24 hours .
- Solvent Compatibility : Stable in DMSO and DMF but reacts with chlorinated solvents (e.g., CHCl3) under prolonged heating .
What functionalization strategies enhance the bioactivity of this compound derivatives?
Answer:
- Oxadiazole Hybridization : Coupling with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acids improves antifungal activity by introducing π-π stacking interactions with fungal CYP51 .
- Fluorescent Probes : Attach phenanthroimidazole moieties to the amine group for live-cell imaging applications (e.g., tracking intracellular targets) .
How can isotopic labeling (e.g., deuterium) aid in metabolic studies of this compound?
Answer:
- Synthesis : Replace the methyl group in the imidazole ring with CD3 via deutero-methylation reagents (e.g., CD3I/K2CO3) .
- Applications : Use LC-MS to trace deuterated metabolites in hepatic microsome assays, identifying oxidation pathways and CYP450 interactions .
What analytical techniques are critical for confirming the compound’s purity and structure?
Answer:
- NMR : 1H/13C NMR identifies imidazole protons (δ 7.2–7.8 ppm) and amine protons (δ 1.8–2.2 ppm). NOESY confirms spatial proximity of aromatic and ethylamine groups .
- HPLC-MS : Reverse-phase C18 columns (ACN/H2O gradient) detect impurities ≤0.1%. ESI+ mode confirms [M+H]+ ions .
What safety protocols are essential for handling air-sensitive intermediates during synthesis?
Answer:
- Azide Handling : Use explosion-proof equipment and conduct reactions in fume hoods. Quench excess azides with NaNO2/HCl .
- Personal Protective Equipment (PPE) : Nitrile gloves, N95 respirators, and static-free lab coats to prevent ignition of LiAlH4 dust .
How can researchers assess the environmental persistence of this compound in agricultural applications?
Answer:
- Degradation Studies : Use HPLC-UV to monitor hydrolysis half-life (t1/2) in soil/water systems. Adjust pH to simulate environmental conditions .
- Ecotoxicology : Test acute toxicity in Daphnia magna (EC50) and algae growth inhibition. Structure-activity models predict bioaccumulation potential .
What computational tools predict the compound’s binding affinity for biological targets (e.g., enzymes)?
Answer:
- Docking Software : AutoDock Vina screens against CYP51 (fungal target) or α2C-adrenergic receptors. Imidazole’s coordination to heme iron is a key scoring parameter .
- MD Simulations : GROMACS models stability of ligand-receptor complexes over 100 ns, highlighting critical hydrogen bonds with Asp130 or Glu138 residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
